molecular formula C12H18N2O B597792 6-(Cyclohexyloxy)-5-methylpyridin-3-amine CAS No. 1247788-49-3

6-(Cyclohexyloxy)-5-methylpyridin-3-amine

Cat. No.: B597792
CAS No.: 1247788-49-3
M. Wt: 206.289
InChI Key: XTCOFWHQCIVPNO-UHFFFAOYSA-N
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Description

6-(Cyclohexyloxy)-5-methylpyridin-3-amine is an organic compound that features a pyridine ring substituted with a cyclohexyloxy group at the 6-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexyloxy)-5-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 6-chloro-5-methylpyridin-3-amine with cyclohexanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexyloxy)-5-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclohexyloxy)-5-methylpyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Cyclohexyloxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(Cyclohexyloxy)pyridin-3-amine: Lacks the methyl group at the 5-position.

    5-Methylpyridin-3-amine: Lacks the cyclohexyloxy group at the 6-position.

    6-(Cyclohexyloxy)-3-pyridinol: Contains a hydroxyl group instead of an amine group.

Uniqueness

6-(Cyclohexyloxy)-5-methylpyridin-3-amine is unique due to the presence of both the cyclohexyloxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

6-cyclohexyloxy-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-7-10(13)8-14-12(9)15-11-5-3-2-4-6-11/h7-8,11H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCOFWHQCIVPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734391
Record name 6-(Cyclohexyloxy)-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247788-49-3
Record name 6-(Cyclohexyloxy)-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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